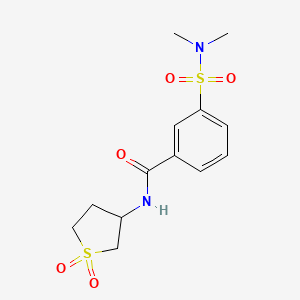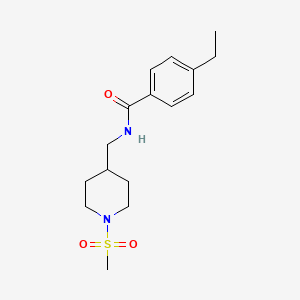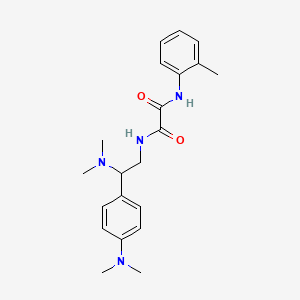
Clorhidrato de 4-(2-clorofenil)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The presence of the chlorophenyl group suggests potential for biological activity, and the hydrochloride indicates it is a salt form, likely enhancing its solubility in polar solvents.
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine yields optically active 4-hydroxyalk-2-enenitriles . Another synthesis method involves stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination . These methods indicate that the synthesis of chlorophenyl piperidine derivatives can be achieved through nucleophilic substitution reactions and reductive amination, which may be applicable to the synthesis of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Molecular Structure Analysis
The molecular structure of chlorophenyl piperidine derivatives has been characterized using various spectroscopic techniques. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in an equilibrium between twist boat conformations . X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing details such as the monoclinic crystal system and specific point groups . These studies suggest that "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" would likely have a well-defined conformation and crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl piperidine derivatives can be inferred from studies on similar compounds. For instance, the reactivity of the molecule has been analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Theoretical calculations, such as HOMO-LUMO energy gaps, can predict the chemical hardness and potential of these compounds . These analyses are crucial for understanding the types of chemical reactions "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl piperidine derivatives have been extensively studied. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, providing information on hydrogen bonding and electrostatic interactions . Theoretical and experimental investigations have revealed insights into the electronic, molecular, and biological properties of these compounds . Such studies would be essential for a comprehensive understanding of the physical and chemical properties of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Relevant Case Studies
Several case studies have demonstrated the biological activity of chlorophenyl piperidine derivatives. Compounds with similar structures have shown significant antibacterial and antifungal activity , and metabolic activity in obese rats . Additionally, molecular docking studies have been carried out to predict the interaction of these compounds with biological targets, such as Prostate specific membrane protein . These case studies provide a basis for the potential biological applications of "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride".
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto ha sido evaluado por su potencial antibacteriano contra varias cepas bacterianas, incluyendo Escherichia coli (E. coli), Pseudomonas aeruginosa, Staphylococcus aureus y Bacillus megaterium. Los investigadores han investigado su eficacia como un posible agente antimicrobiano .
Propiedades Antifúngicas
Además de la actividad antibacteriana, los estudios han explorado sus efectos antifúngicos contra Aspergillus niger y Aspergillus flavus. Estas investigaciones apuntan a descubrir nuevas opciones terapéuticas para las infecciones fúngicas .
Antagonismo CCR5 para el Tratamiento del VIH-1
Los investigadores han sintetizado derivados de 4-(2-clorofenil)piperidin-4-ol con el objetivo de encontrar antagonistas de CCR5. Estos compuestos fueron evaluados por su actividad de movilización de calcio inducida por ligando. El enfoque aquí es identificar posibles tratamientos para el VIH-1 apuntando al receptor CCR5 .
Intermedio para la Síntesis Farmacéutica
El compuesto titular sirve como un intermedio en la síntesis de productos farmacéuticos. Cabe destacar que desempeña un papel crucial en la producción de fármacos como haloperidol (utilizado para tratar enfermedades psicóticas y agitación extrema) y loperamida (eficaz contra la diarrea causada por gastroenteritis o inflamación) .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is the human H3 receptor . This receptor is a histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in the release of neurotransmitters and has been implicated in a variety of functions, including cognition, sleep-wake cycle regulation, and pain perception .
Mode of Action
The compound acts as an antagonist at the human H3 receptor . As an antagonist, it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function . This interaction leads to changes in the release of neurotransmitters, affecting various physiological processes .
Biochemical Pathways
Given its antagonistic action on the h3 receptor, it likely impacts thehistaminergic system . This system plays a key role in the regulation of sleep-wake cycles, appetite, cognition, and other functions. By blocking the H3 receptor, the compound could disrupt these processes .
Result of Action
The molecular and cellular effects of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride’s action are likely related to its antagonistic effect on the H3 receptor. By blocking this receptor, the compound could alter neurotransmitter release, leading to changes in various physiological processes, such as cognition and sleep-wake regulation .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWCDNDWQTMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860228-33-7 |
Source


|
| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)


![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)
